molecular formula C15H12N2O5S B4851721 (Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate

(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate

Cat. No.: B4851721
M. Wt: 332.3 g/mol
InChI Key: NWGZQLCUEXXHNT-QXMHVHEDSA-N
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Description

(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate is a complex organic compound that features a thiazolidinone core, which is a privileged structure fragment in medicinal chemistry. This compound is known for its diverse biological activities, including antioxidant, anticancer, antibacterial, and antiviral properties.

Mechanism of Action

Target of Action

The primary target of this compound is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . 15-PGDH is an enzyme that plays a crucial role in the metabolic inactivation of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .

Mode of Action

The compound acts as an inhibitor of 15-PGDH . By inhibiting this enzyme, the compound prevents the metabolic inactivation of prostaglandins, leading to an increase in their concentration . This results in enhanced prostaglandin signaling, which can have various effects depending on the specific prostaglandin involved .

Biochemical Pathways

The compound affects the prostaglandin metabolic pathway . By inhibiting 15-PGDH, the compound prevents the conversion of active prostaglandins to their inactive metabolites . This leads to an increase in the levels of active prostaglandins, which can affect various downstream processes, including inflammation, pain perception, and wound healing .

Result of Action

The inhibition of 15-PGDH by the compound leads to an increase in the concentration of active prostaglandins . This can result in enhanced prostaglandin signaling, leading to various molecular and cellular effects. For example, increased prostaglandin E2 (PGE2) levels can promote wound healing . In fact, certain derivatives of the compound have been found to induce cellular regeneration and could potentially be used to treat diseases resulting from PGE2 deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate typically involves the acylation reaction of 2-amino-5-aryl-1,3,4-oxadiazoles, 5-amino-1,3,4-thiadiazole-2-thiol, and its S-alkylated derivatives with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride in a dioxane medium. The functionalization of the compound can be carried out under N-alkylation conditions with N-aryl-2-chloroacetamides in a DMF/ethanol medium.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its antioxidant properties, which can help protect cells from oxidative stress and damage. It has also shown potential as an anticancer agent, inhibiting the growth of cancer cells in vitro.

Medicine

In medicine, this compound has been investigated for its potential therapeutic applications, including its use as an antiviral and antibacterial agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxothiazolidin-5-ylidene)acetic acid: This compound shares a similar thiazolidinone core and exhibits comparable biological activities.

    (2,4-Dioxothiazolidin-5-ylidene)methylphenyl derivatives: These compounds also feature the thiazolidinone core and have been studied for their inhibitory activity against specific enzymes.

Uniqueness

(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate stands out due to its unique combination of a thiazolidinone core and an indolinone moiety, which enhances its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse products further adds to its versatility and significance in scientific research.

Properties

IUPAC Name

ethyl 2-[(3Z)-3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c1-2-22-10(18)7-17-9-6-4-3-5-8(9)11(14(17)20)12-13(19)16-15(21)23-12/h3-6H,2,7H2,1H3,(H,16,19,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGZQLCUEXXHNT-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C3C(=O)NC(=O)S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=O)S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate
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(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate
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(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate
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(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate
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(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate
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(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate

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